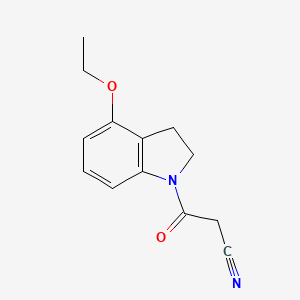![molecular formula C12H20ClNO2 B1477238 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one CAS No. 2098123-28-3](/img/structure/B1477238.png)
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a synthetic organic compound that belongs to a class of compounds known as azaspirodecanones. It is a relatively new compound that has been developed in recent years and has been found to have a wide range of potential applications.
Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Agents
Compounds derived from 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one have shown promising results as antimicrobial and antiproliferative agents. These compounds have been evaluated for their in vitro activity against bacterial and fungal species, as well as their anticancer activity against human breast adenocarcinoma cancer cell lines .
Pharmaceutical Development
The unique structure of this compound makes it a valuable precursor in the synthesis of biologically active compounds. It has potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with various therapeutic potentials .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of novel organic compounds. Its reactivity allows for the exploration of new chemical reactions, contributing to the discovery of materials with potential industrial applications.
Catalysis
The compound’s structure and reactivity also make it a candidate for use in catalysis. It could be involved in catalytic processes that are crucial for the production of various materials, including those with biological activities.
Material Science
In material science, the compound can be utilized for the synthesis of new materials. Its properties may lead to the development of advanced materials with specific functionalities tailored for high-tech applications.
Chemical Research
The compound is a subject of interest in chemical research due to its potential as a lead compound for rational drug designing. Molecular docking studies suggest that derivatives of this compound could bind effectively within the binding pockets of selected proteins, indicating its usefulness in the design of new molecules for therapeutic purposes .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with src homology 2 (sh2) domain-containing phosphatase 2 (shp2) which plays a role in receptor tyrosine kinases (rtk), neurofibromin-1 (nf-1), and kirsten rat sarcoma viral oncogene homolog (kras) mutation-driven cancers .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound might interfere with the function of shp2, thereby affecting the signaling pathways mediated by rtk, nf-1, and kras .
Biochemical Pathways
Given its potential interaction with shp2, it might influence the downstream effects of rtk, nf-1, and kras signaling pathways .
Result of Action
Based on its potential targets, it can be inferred that this compound might have an impact on cancer cells driven by rtk, nf-1, and kras mutations .
Propriétés
IUPAC Name |
2-chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-10(13)11(15)14-7-6-12(9-14)5-3-4-8-16-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRFCPMSPJDHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(C1)CCCCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-3-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propanenitrile](/img/structure/B1477155.png)
![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B1477156.png)
![1-Oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1477158.png)
![6-Methoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1477160.png)
![3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477161.png)
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)
![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1477168.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)
